molecular formula C17H19NO2 B2861348 4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid CAS No. 1892428-69-1

4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid

Cat. No.: B2861348
CAS No.: 1892428-69-1
M. Wt: 269.344
InChI Key: VUZGORCYPZZHFZ-UHFFFAOYSA-N
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Description

4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid is an organic compound with the molecular formula C17H19NO2 This compound is known for its unique structural features, which include a benzoic acid moiety substituted with a methyl group and an isopropylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-isopropylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with electrophiles like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: A precursor in the synthesis of 4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid.

    2-Isopropylphenylamine: Another precursor used in the synthesis.

    4-Methylbenzoic acid: A structurally similar compound with a methyl group on the benzoic acid moiety.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid moiety with a methyl and isopropylphenylamino group makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(N-methyl-2-propan-2-ylanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12(2)15-6-4-5-7-16(15)18(3)14-10-8-13(9-11-14)17(19)20/h4-12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZGORCYPZZHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N(C)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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